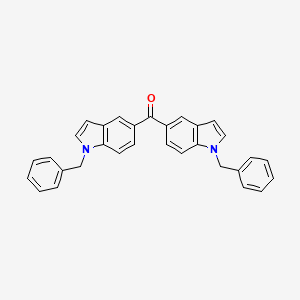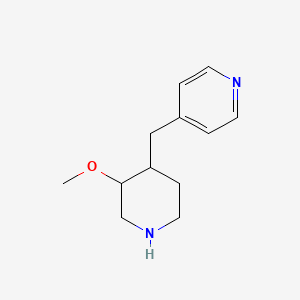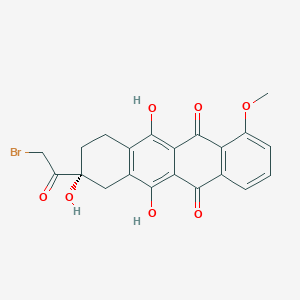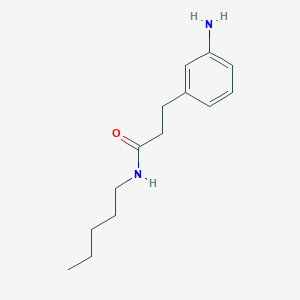![molecular formula C12H13ClF3N B13851174 1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride is a chemical compound with the molecular formula C12H13ClF3N and a molecular weight of 263.69 g/mol . This compound is notable for its unique bicyclic structure, which includes a trifluoromethyl group attached to a phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves several steps. One common method includes the CuCl-mediated trifluoromethylcyclopropanation reaction of CF3CHN2 with corresponding cyclic enamides . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in drug discovery.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to its observed effects in biological systems .
類似化合物との比較
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-3-azabicyclo[3.1.0]hexane: This compound has a similar bicyclic structure but lacks the trifluoromethyl group, which can affect its binding affinity and selectivity for certain receptors.
3-Phenylpiperidines: These compounds are structurally related but have different conformational restrictions, which can influence their biological activity. The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s lipophilicity, stability, and overall pharmacological properties.
特性
分子式 |
C12H13ClF3N |
|---|---|
分子量 |
263.68 g/mol |
IUPAC名 |
1-[2-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C12H12F3N.ClH/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(11)6-16-7-11;/h1-4,8,16H,5-7H2;1H |
InChIキー |
RNERKDWGASPWOL-UHFFFAOYSA-N |
正規SMILES |
C1C2C1(CNC2)C3=CC=CC=C3C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
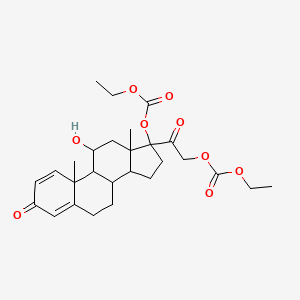
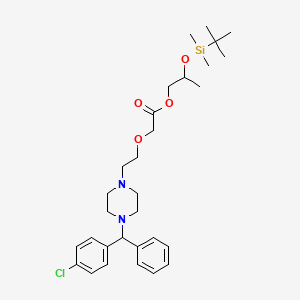
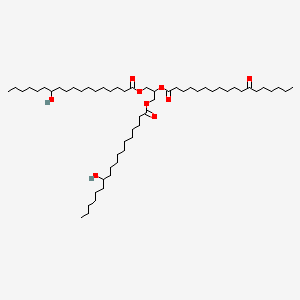
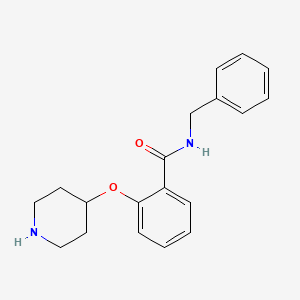
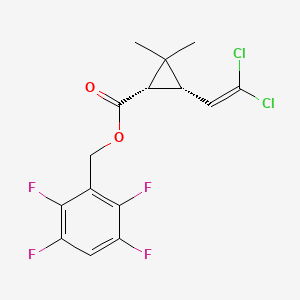
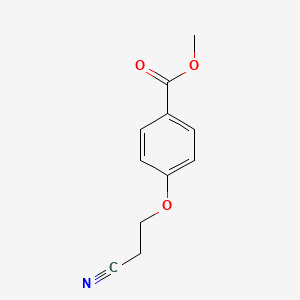
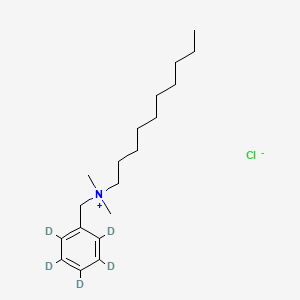
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
